molecular formula C14H20O4 B12630667 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol CAS No. 918789-73-8

4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol

Cat. No.: B12630667
CAS No.: 918789-73-8
M. Wt: 252.31 g/mol
InChI Key: KRDKLDJRRAMRML-UHFFFAOYSA-N
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Description

4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol is an organic compound belonging to the class of methoxyphenols. Methoxyphenols are characterized by the presence of a methoxy group attached to the benzene ring of a phenol moiety. This compound is known for its unique structural features, which include a butyl-substituted dioxolane ring and a methoxyphenol core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of butyl aldehyde with ethylene glycol in the presence of an acid catalyst.

    Attachment to the Phenol Core: The dioxolane ring is then attached to the phenol core through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding quinone.

    Reduction: The phenol moiety can be reduced to form a hydroquinone derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of the phenol moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol moiety can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of biological molecules. The dioxolane ring may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol is unique due to the presence of the butyl-substituted dioxolane ring, which can influence its physical and chemical properties, such as solubility and reactivity

Properties

CAS No.

918789-73-8

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

4-(4-butyl-1,3-dioxolan-2-yl)-2-methoxyphenol

InChI

InChI=1S/C14H20O4/c1-3-4-5-11-9-17-14(18-11)10-6-7-12(15)13(8-10)16-2/h6-8,11,14-15H,3-5,9H2,1-2H3

InChI Key

KRDKLDJRRAMRML-UHFFFAOYSA-N

Canonical SMILES

CCCCC1COC(O1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

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